

# An In-depth Technical Guide to the Physical and Chemical Characteristics of Bromoacetone

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## Compound of Interest

Compound Name: *Bromoacetone*

Cat. No.: *B165879*

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## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **bromoacetone** (1-bromopropan-2-one). It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work. The guide covers key identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and purification, and critical safety and handling information. All quantitative data is summarized in structured tables for ease of reference. Additionally, key processes and mechanisms are visualized using diagrams to facilitate a deeper understanding of the compound's behavior and handling requirements.

## Introduction

**Bromoacetone**, with the chemical formula  $\text{CH}_3\text{COCH}_2\text{Br}$ , is an  $\alpha$ -haloketone. It is a colorless to violet liquid at room temperature and is known for its pungent odor and potent lachrymatory effects, having been used as a chemical weapon in the past.<sup>[1][2][3]</sup> In the context of modern chemistry and drug development, **bromoacetone** serves as a versatile reagent and building block in organic synthesis.<sup>[3][4]</sup> Its reactivity, stemming from the presence of both a carbonyl group and a reactive carbon-bromine bond, allows for its use in the synthesis of a variety of more complex molecules, including heterocyclic compounds and other functionalized ketones.<sup>[3]</sup> A thorough understanding of its physical properties, chemical reactivity, and safe handling procedures is therefore essential for its effective and safe utilization in a laboratory setting.

## Identifiers and Nomenclature

For unambiguous identification, the following identifiers and nomenclature are associated with **bromoacetone**:

Identifier Type	Value
IUPAC Name	1-bromopropan-2-one <a href="#">[4]</a>
CAS Number	598-31-2 <a href="#">[4]</a>
Molecular Formula	C <sub>3</sub> H <sub>5</sub> BrO <a href="#">[4]</a>
Molecular Weight	136.98 g/mol <a href="#">[4]</a>
Synonyms	Acetonyl bromide, $\alpha$ -Bromoacetone, 1-Bromo-2-propanone, Bromomethyl methyl ketone <a href="#">[4]</a>

## Physical Properties

The physical characteristics of **bromoacetone** are summarized in the table below. These properties are crucial for its handling, storage, and use in experimental setups.

Property	Value	Source(s)
Appearance	Colorless liquid; turns violet on standing[1][3]	[1][3]
Odor	Pungent[1]	[1]
Melting Point	-36.5 °C (-33.7 °F)	[4]
Boiling Point	137 °C (279 °F) at 760 mmHg	[4]
Density	1.634 g/cm³ at 23 °C[1]	[1]
Solubility	Soluble in acetone, alcohol, benzene, and ether; slightly soluble in water.[3]	[3]
Vapor Pressure	1.1 kPa at 20 °C[4]	[4]
Flash Point	51.1 °C (124.0 °F)[4]	[4]
Refractive Index	1.4697 at 15 °C/D[1]	[1]

## Chemical Properties and Reactivity

**Bromoacetone** is a reactive organic compound due to the presence of the  $\alpha$ -bromo ketone functional group.

- Lachrymator: It is a potent lachrymator, causing severe irritation to the eyes.[1][3]
- Decomposition: **Bromoacetone** decomposes on standing, especially when exposed to light and air, turning violet and eventually forming a black resinous mass.[1][3] When heated to decomposition, it emits toxic fumes of hydrogen bromide.[1]
- Reactivity with Nucleophiles: The carbon atom attached to the bromine is electrophilic and readily undergoes nucleophilic substitution reactions ( $S_N2$  type). This makes **bromoacetone** a useful alkylating agent.
- Acid-Catalyzed Halogenation: The synthesis of **bromoacetone** itself is a classic example of the acid-catalyzed  $\alpha$ -halogenation of a ketone. The reaction proceeds via an enol intermediate.[5]

## Experimental Protocols

### Synthesis of Bromoacetone via Acid-Catalyzed Bromination of Acetone

This protocol is adapted from a procedure in *Organic Syntheses*.[\[1\]](#)

#### Materials:

- Acetone (c.p.)
- Bromine
- Glacial Acetic Acid
- Anhydrous Sodium Carbonate
- Anhydrous Calcium Chloride
- Water

#### Equipment:

- 5-L three-necked round-bottomed flask
- Efficient mechanical stirrer
- 48-cm Allihn reflux condenser
- Thermometer
- 500-cc separatory funnel
- Water bath
- Apparatus for fractional distillation under reduced pressure

#### Procedure:

- Reaction Setup: In the 5-L flask, equipped with a stirrer, reflux condenser, thermometer, and separatory funnel, add 1.6 L of water, 500 cc of acetone, and 372 cc of glacial acetic acid.
- Initiation: Start the stirrer and heat the mixture in a water bath to 70-80 °C, so that the internal temperature is approximately 65 °C.
- Bromine Addition: Carefully add 354 cc (7.3 moles) of bromine through the separatory funnel over a period of one to two hours. Regulate the addition to prevent the accumulation of unreacted bromine.
- Reaction Completion: Continue stirring. The solution should become decolorized approximately twenty minutes after the bromine addition is complete.
- Work-up:
  - Dilute the reaction mixture with 800 cc of cold water and cool to 10 °C.
  - Neutralize the solution to Congo red with approximately 1 kg of solid anhydrous sodium carbonate. An oily layer of **bromoacetone** will separate.
  - Collect the oil in a separatory funnel and dry it with 80 g of anhydrous calcium chloride.
- Purification:
  - Perform a fractional distillation of the dried oil under reduced pressure. Collect the fraction boiling at 38-48 °C/13 mm.
  - For a purer product, refractionate this fraction and collect the portion boiling at 40-42 °C/13 mm.

## Purification of Bromoacetone

For purification of commercially available or synthesized **bromoacetone**:

- Stabilization: Stand the **bromoacetone** over anhydrous calcium carbonate to neutralize any acidic impurities.[\[3\]](#)
- Filtration: Filter the mixture to remove the calcium carbonate.

- Distillation: Distill the filtered liquid under reduced pressure.
- Storage: Store the purified **bromoacetone** with a small amount of anhydrous calcium carbonate in a dark, refrigerated environment (0 °C).[3]

## Safety and Handling

**Bromoacetone** is a hazardous chemical and requires strict safety precautions.

Aspect	Guideline
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.[6]
Handling	Avoid inhalation of vapors and contact with skin and eyes. Bromoacetone is a strong irritant and lacrymator.[3][6]
Storage	Store in a tightly closed container in a cool, dry, well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[6]
Spills	In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area thoroughly.[6]
Disposal	Dispose of bromoacetone and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]
First Aid	Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Immediately wash with soap and water. Remove contaminated clothing. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all routes of exposure.[6]

## Spectroscopic Data

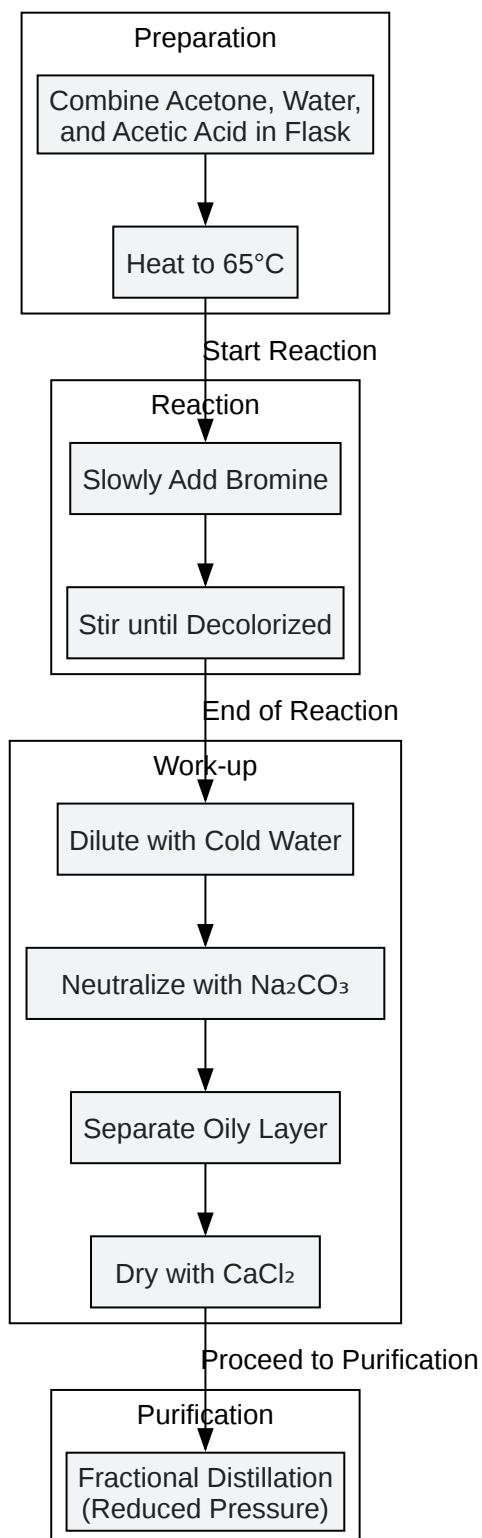
Spectroscopic data is essential for the identification and characterization of **bromoacetone**.

Technique	Key Features
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 2.37 (s, 3H, CH <sub>3</sub> ), δ 3.97 (s, 2H, CH <sub>2</sub> Br)[7]
IR (liquid film)	Characteristic C=O stretch around 1720-1740 cm <sup>-1</sup> [8]
Mass Spectrometry (EI)	Molecular ion peaks at m/z 136 and 138 (due to bromine isotopes), with a base peak at m/z 43 (CH <sub>3</sub> CO <sup>+</sup> )[9]

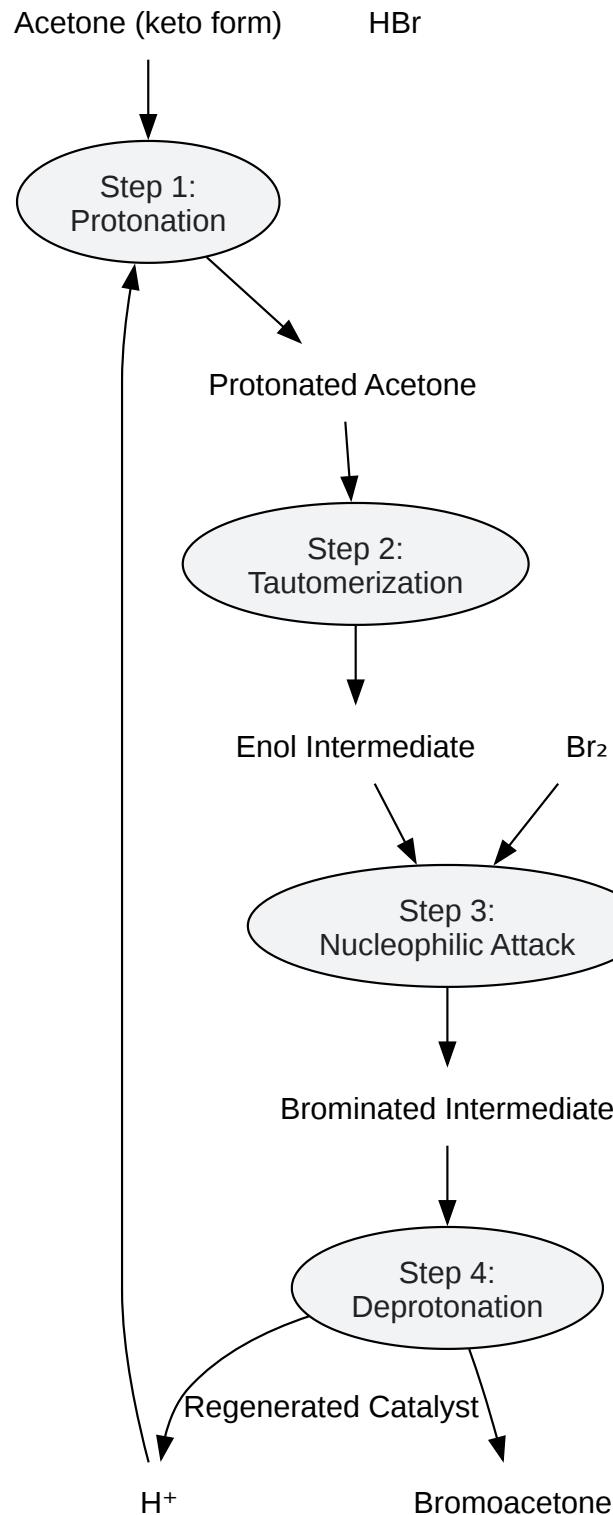
## Visualizations

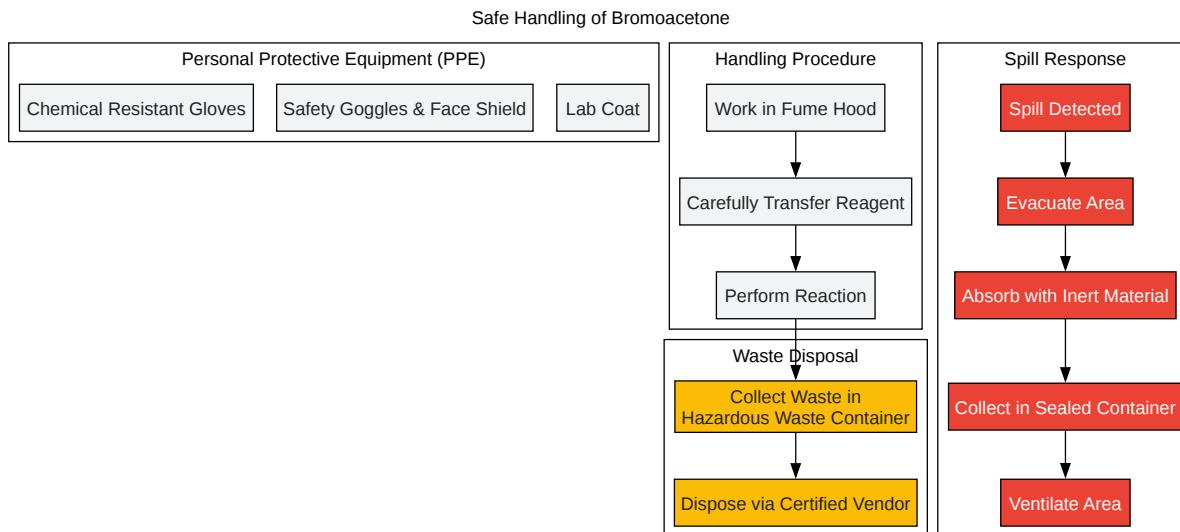
### Diagram 1: Synthesis of Bromoacetone - Experimental Workflow

## Synthesis of Bromoacetone Workflow



## Acid-Catalyzed Bromination of Acetone





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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]

- 3. Bromoacetone [chemeurope.com]
- 4. Bromoacetone - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nj.gov [nj.gov]
- 7. BROMOACETONE(598-31-2) 1H NMR spectrum [chemicalbook.com]
- 8. BROMOACETONE(598-31-2) IR Spectrum [m.chemicalbook.com]
- 9. Bromoacetone [webbook.nist.gov]
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